molecular formula C11H9FN2O B2366595 2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde CAS No. 1935464-76-8

2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde

Cat. No. B2366595
CAS RN: 1935464-76-8
M. Wt: 204.204
InChI Key: KVVOHMSPKNFOMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde” is a chemical compound with the CAS Number: 1935464-76-8 . It has a molecular weight of 204.2 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde . The InChI code is 1S/C11H9FN2O/c1-14-6-8(5-13-14)9-3-2-4-11(12)10(9)7-15/h2-7H,1H3 .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 204.2 .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as 2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .

Anticancer Activity

Indole derivatives, which can be synthesized from pyrazole compounds, have been found to possess various biological activities, including anticancer properties . The indole nucleus is present in many important synthetic drug molecules, providing a valuable basis for treatment and binding with high affinity to multiple receptors .

Antiviral Activity

Indole derivatives have also been reported to exhibit antiviral activity . For example, certain indole derivatives were prepared and reported as antiviral agents, showing inhibitory activity against influenza A .

Anti-Inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory activity . This makes them potentially useful in the treatment of conditions characterized by inflammation .

EGFR Inhibitor

The compound has been used in the synthesis of irreversible pyrrolopyrimidine inhibitors of EGFR T790M mutants . These inhibitors have shown potent EGFR activity against common mutants, selectivity over wild-type EGFR, and desirable ADME properties .

Antitubercular Activity

Indole derivatives, which can be synthesized from pyrazole compounds, have been found to possess antitubercular activity . This makes them potentially useful in the treatment of tuberculosis .

MET Inhibitor

The compound has been implicated in the synthesis of inhibitors of the receptor tyrosine kinase mesenchymal epithelial transition factor (MET) . Deregulation of MET has been implicated in several human cancers, making it an attractive target for small molecule drug discovery .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . This makes them potentially useful in the treatment of conditions characterized by oxidative stress .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

While specific future directions for “2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde” are not available in the search results, similar compounds have shown potential in various areas of research .

properties

IUPAC Name

2-fluoro-6-(1-methylpyrazol-4-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-14-6-8(5-13-14)9-3-2-4-11(12)10(9)7-15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVOHMSPKNFOMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C(=CC=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.